
3,4-Dimethoxy-d6-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-d6-benzaldehyde, also known as Veratraldehyde-d6, is a deuterium-labeled derivative of 3,4-Dimethoxybenzaldehyde. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C9H4D6O3, and it has a molecular weight of 172.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-d6-benzaldehyde typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the compound can be synthesized by reacting 3,4-Dimethoxybenzaldehyde with deuterated methanol (CD3OD) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3,4-Dimethoxy-d6-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-Dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 3,4-Dimethoxybenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3,4-Dimethoxy-d6-benzaldehyde is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the pathways of aromatic compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of 3,4-Dimethoxy-d6-benzaldehyde involves its interaction with molecular targets through its aldehyde functional group. The deuterium atoms in the compound can influence the reaction kinetics and metabolic pathways, leading to different biological effects compared to its non-deuterated counterpart. The presence of methoxy groups also enhances its reactivity in electrophilic aromatic substitution reactions .
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: The non-deuterated form of 3,4-Dimethoxy-d6-benzaldehyde.
3,4,5-Trimethoxybenzaldehyde: Contains an additional methoxy group, leading to different reactivity.
2,5-Dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring
Uniqueness
This compound is unique due to its deuterium labeling, which makes it valuable for isotope labeling studies and tracing experiments. The deuterium atoms provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
特性
CAS番号 |
1162658-05-0 |
|---|---|
分子式 |
C9H4D6O3 |
分子量 |
172.21 |
純度 |
95% min. |
同義語 |
3,4-Dimethoxy-d6-benzaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


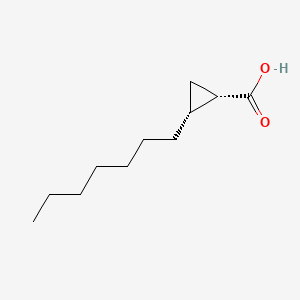

![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)
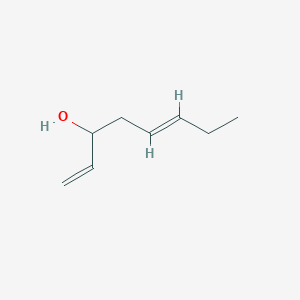
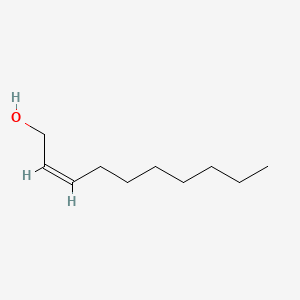
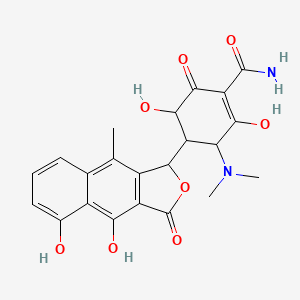
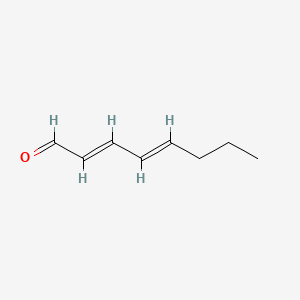
![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)

